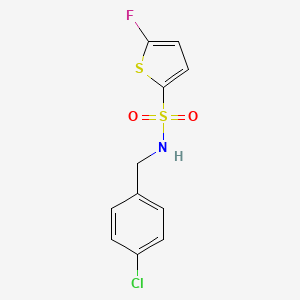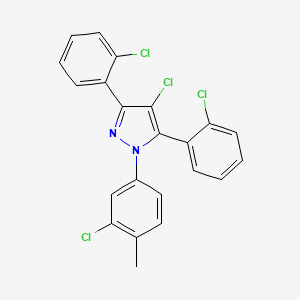
N-(4-Chlorobenzyl)-5-fluorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a 4-chlorobenzyl group, a fluorine atom, and a thiophene ring, which are linked to a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the 4-Chlorobenzyl Group: This step involves a nucleophilic substitution reaction where the thiophene ring is reacted with 4-chlorobenzyl chloride in the presence of a base.
Formation of the Sulfonamide Moiety: The final step involves the reaction of the intermediate with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of N2-(4-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfonamide group or to modify the thiophene ring using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated or desulfonylated derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N~2~-(4-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-(4-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the fluorine atom and thiophene ring may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
N~2~-(4-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide moiety but different substituents.
Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring instead of a thiophene ring.
Sulfisoxazole: A sulfonamide with an isoxazole ring, used for its antibacterial properties.
The uniqueness of N2-(4-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE lies in its specific combination of a 4-chlorobenzyl group, a fluorine atom, and a thiophene ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C11H9ClFNO2S2 |
|---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9ClFNO2S2/c12-9-3-1-8(2-4-9)7-14-18(15,16)11-6-5-10(13)17-11/h1-6,14H,7H2 |
InChI Key |
GDXFICZHIXHMHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,2-difluoroethyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913153.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913160.png)
![2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol](/img/structure/B10913161.png)
![N-[5-(dimethylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913168.png)
![2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole](/img/structure/B10913170.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B10913180.png)
![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B10913184.png)
![N,6-bis(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913185.png)

![(4-Ethylpiperazin-1-yl)[3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10913200.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913204.png)
![1-benzyl-N-(butan-2-yl)-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913208.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B10913209.png)
